
N-(3,4-difluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-difluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide” is a chemical compound that contains several functional groups, including an amide group, a urea group, and a thiazole group. It also contains a 3,4-difluorophenyl group and a m-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, urea, and thiazole groups, as well as the difluorophenyl and m-tolyl groups, would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide and urea groups might participate in reactions involving nucleophiles and electrophiles. The thiazole ring might also be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis of acetamide derivatives through various chemical methodologies, emphasizing the significance of structural design in enhancing biological activities. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized, demonstrating their potent urease inhibition activities, which were more active than standard inhibitors. The importance of hydrogen bonding for enzyme inhibition was highlighted, suggesting a key interaction mechanism between these compounds and the urease enzyme (Gull et al., 2016).
Biological Activities
The exploration of biological activities extends to antibacterial, anticancer, and enzyme inhibition effects. A particular focus has been on the development of compounds as potential anticancer agents, where derivatives have shown promising activities against various cancer cell lines. For example, new 2-(4-aminophenyl)benzothiazole derivatives were evaluated for antitumor activity, highlighting the pharmacophoric importance of the benzothiazole structure in anticancer research (Yurttaş et al., 2015).
Material Science and Photovoltaic Applications
In material science, the optoelectronic properties of thiazole-based polythiophenes were investigated, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the application of these compounds in renewable energy technologies, demonstrating their light harvesting efficiency and ability to be used in photovoltaic cells (Camurlu & Guven, 2015).
Antimicrobial Agents
Synthetic efforts have also led to the identification of new compounds with significant antimicrobial properties. For instance, a series of thiazolidin-4-one derivatives were synthesized, showing promising antibacterial and antifungal activities against a range of pathogens. These findings contribute to the search for new antimicrobial agents in combating resistant strains of bacteria and fungi (Baviskar et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-15(20)16(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUSJPRKSDXTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

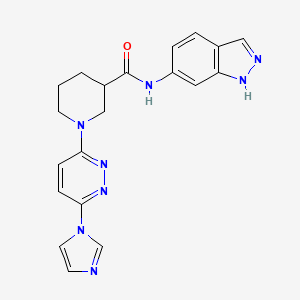
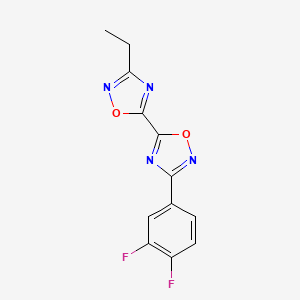
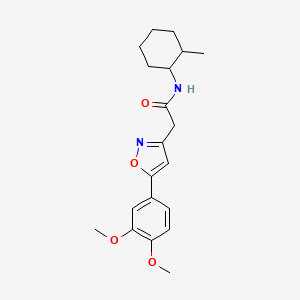
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2824316.png)

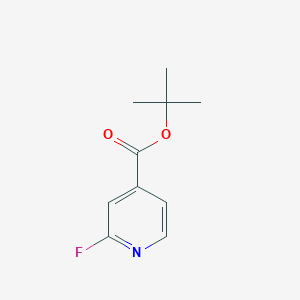
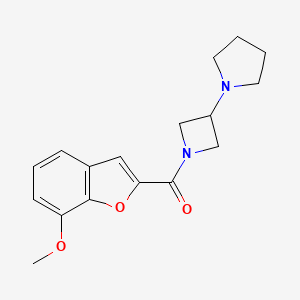
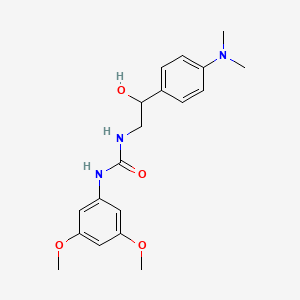
![2-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2824323.png)
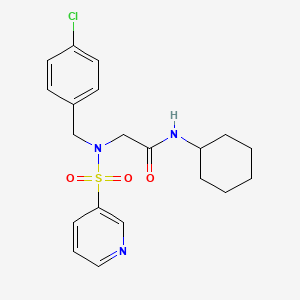
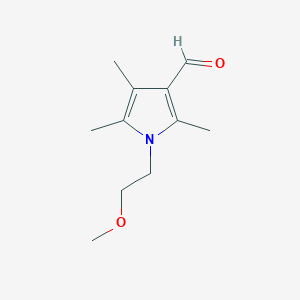
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2824329.png)
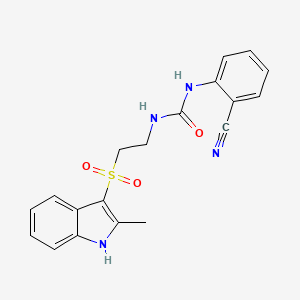
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824334.png)